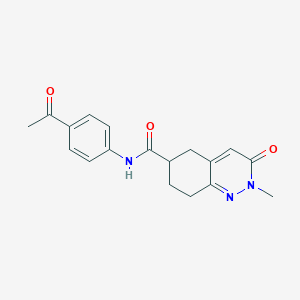

N-(4-acetylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-11(22)12-3-6-15(7-4-12)19-18(24)13-5-8-16-14(9-13)10-17(23)21(2)20-16/h3-4,6-7,10,13H,5,8-9H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTGPVLLBRIJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCC3=NN(C(=O)C=C3C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the key intermediate, 4-acetylphenylhydrazine, which is then reacted with 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

N-(4-acetylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

a. 3-Amino-6-ethyl-N-(4-methoxy-2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide ()

- Core Structure: Replaces the cinnoline system with a thienoquinoline scaffold, integrating a sulfur-containing thiophene ring fused to a partially saturated quinoline.

- Substituents : Features a 4-methoxy-2-methylphenyl group (enhanced lipophilicity) and an ethyl side chain at position 4.

- Functional Implications: The thiophene moiety may alter electronic properties and binding affinity compared to the cinnoline core. The methoxy group could improve solubility but reduce metabolic stability.

b. N-(4-Acetylphenyl)-N-(diphenylphosphino)amine Ligand ()

- Core Structure : Lacks a heterocyclic core but shares the N-(4-acetylphenyl) group.

- Functional Role : Acts as a bidentate ligand for group-6B metal complexes (Cr, Mo, W), forming stable cis-chelate structures.

- Comparison: The carboxamide in the target compound may offer different coordination behavior compared to the phosphinoamine ligand, which favors metal binding via phosphorus and nitrogen .

Pharmacologically Relevant Carboxamides ()

Compounds listed in pharmacopeial standards, such as (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid, highlight the importance of carboxamide motifs in drug design. These derivatives often exhibit enhanced bioavailability and target specificity due to stereochemical complexity and hydrogen-bonding capacity. The target cinnoline carboxamide, while less structurally elaborate, may prioritize metabolic stability through its saturated core.

Spectroscopic and Crystallographic Characterization

- Target Compound : Likely characterized using SHELX programs for crystallographic refinement and WinGX/ORTEP-3 for structure visualization .

Hypothetical Data Table: Comparative Properties

Research Findings and Implications

Its acetylphenyl-carboxamide moiety balances lipophilicity and polarity, a design strategy observed in kinase inhibitors. In contrast, the thienoquinoline derivative () leverages sulfur’s electronic effects for enhanced bioactivity, while the phosphinoamine ligand () exemplifies transition-metal catalysis applications.

Notes on Methodology and Limitations

- Evidence Gaps : Direct data on the target compound’s synthesis, bioactivity, or crystallography are absent; comparisons rely on structural inferences.

- Software Role : Programs like SHELXL and ORTEP-3 underpin structural accuracy in cited analogues , suggesting their utility for the target compound’s characterization.

- Future Directions: Computational modeling (e.g., DFT) could predict reactivity differences between cinnoline and thienoquinoline derivatives.

Biological Activity

N-(4-acetylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₆H₁₈N₂O₃

- Molecular Weight : 286.33 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a hexahydrocinnoline core with an acetylphenyl substituent and a carboxamide group. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to exhibit:

- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate potential efficacy against various bacterial strains.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

In Vitro Studies

Recent studies have evaluated the compound's effects on cell lines and enzyme assays:

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | IC50 values suggest significant radical scavenging ability. |

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli with MIC values of 32 µg/mL. |

| Enzyme Inhibition | Inhibitory effects on acetylcholinesterase with an IC50 of 15 µM. |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal damage. Results showed a reduction in cell death and improved cell viability.

- Anticancer Potential : Research has indicated that the compound may induce apoptosis in cancer cell lines by activating caspase pathways.

Discussion

The diverse biological activities of this compound suggest it could serve as a lead compound for drug development in various therapeutic areas including neurodegenerative diseases and infections.

Future Directions

Further research is warranted to:

- Elucidate the precise mechanisms underlying its biological activities.

- Conduct in vivo studies to confirm efficacy and safety profiles.

- Explore structure-activity relationships to optimize the compound's pharmacological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via multi-step routes involving cyclization, acylation, and functional group modifications. Key steps include:

- Cyclization : Formation of the hexahydrocinnoline core under controlled pH (e.g., acidic conditions) and temperature (60–80°C) .

- Acylation : Coupling of the acetylphenyl group using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

- Critical Factors : Solvent choice, reaction time, and stoichiometric ratios of intermediates significantly impact yield. For example, excess acylating agents may lead to byproducts requiring iterative optimization .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity, with deuterated solvents (e.g., DMSO-d₆) for solubility .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (±1 ppm accuracy) .

Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring degradation via HPLC .

- Photostability : Expose to UV light (300–400 nm) and analyze for isomerization or oxidation products .

- Solution Stability : Test in buffers (pH 2–9) and biological matrices (e.g., plasma), quantifying intact compound over 24–72 hours .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action involving enzyme/receptor interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) and affinity (KD) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes at atomic resolution .

Q. What strategies can address low bioavailability or metabolic instability observed in preclinical models?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability .

- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility .

- Metabolic Profiling : Identify major metabolites via LC-MS/MS in hepatocyte assays and modify vulnerable sites (e.g., blocking CYP3A4-mediated oxidation) .

Q. How can contradictions in bioactivity data across independent studies be systematically resolved?

- Methodological Answer :

- Orthogonal Assays : Validate primary findings using unrelated methodologies (e.g., cell-free enzymatic assays vs. cellular viability assays) .

- Statistical Experimental Design : Apply factorial designs to isolate variables (e.g., cell passage number, serum batch) contributing to variability .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 normalization) to identify trends .

Q. What computational approaches are effective in designing derivatives with improved target selectivity?

- Methodological Answer :

- Molecular Docking : Screen virtual libraries against target binding pockets (e.g., using AutoDock Vina) to prioritize synthetically accessible analogs .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and water-mediated interactions .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the acetylphenyl moiety) with bioactivity data to guide optimization .

Q. How can researchers translate in vitro activity to in vivo efficacy while minimizing off-target effects?

- Methodological Answer :

- ADME Studies : Measure plasma protein binding, tissue distribution, and clearance rates in rodent models .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Establish exposure-response relationships to guide dosing regimens .

- Target Engagement Assays : Use PET tracers or bioluminescent reporters to confirm on-target activity in vivo .

Notes

- Methodological answers emphasize experimental design and reproducibility.

- Advanced questions integrate cross-disciplinary approaches (e.g., computational biology, PK/PD modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.